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The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. While

CTLA-4 and PD-1/PD-L1 have been the cornerstones of this revolution, the focus is now

expanding to novel targets. Lymphocyte-activation gene 3 (LAG-3) has emerged as a

promising next-generation immune checkpoint. This guide provides a comprehensive cross-trial

comparison of key clinical studies involving leading LAG-3 inhibitors, offering researchers,

scientists, and drug development professionals a detailed overview of the current landscape.

The LAG-3 Signaling Pathway
Lymphocyte-activation gene 3 (LAG-3) is a cell surface protein that plays a crucial role in

regulating T-cell function. It is expressed on activated T cells, natural killer (NK) cells, B cells,

and dendritic cells. The binding of LAG-3 to its primary ligand, MHC class II molecules, on

antigen-presenting cells (APCs) delivers an inhibitory signal to the T cell. This inhibition curtails

T-cell proliferation, cytokine production, and cytotoxic activity, thereby contributing to immune

tolerance and preventing autoimmunity. In the context of cancer, the upregulation of LAG-3 on

tumor-infiltrating lymphocytes (TILs) contributes to T-cell exhaustion and allows tumors to

evade immune destruction. LAG-3 inhibitors, typically monoclonal antibodies, block the

interaction between LAG-3 and MHC class II, thereby restoring T-cell effector functions and

enhancing the anti-tumor immune response.
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Caption: LAG-3 signaling pathway and the mechanism of LAG-3 inhibitors.

Comparative Efficacy of LAG-3 Inhibitors
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The following tables summarize the key efficacy data from pivotal clinical trials of prominent

LAG-3 inhibitors.

Melanoma

Trial

Name

(NCT)

LAG-3

Inhibitor

Combinati

on Agent

Patient

Population

Median

Progressi

on-Free

Survival

(PFS)

Objective

Response

Rate

(ORR)

Overall

Survival

(OS)

RELATIVIT

Y-047

(NCT0347

0922)[1][2]

[3][4][5][6]

Relatlimab Nivolumab

Previously

untreated,

unresectab

le or

metastatic

melanoma

10.1

months

(vs. 4.6

months

with

nivolumab

alone)

43.1% (vs.

32.6% with

nivolumab

alone)

Not

reached

(vs. 34.1

months

with

nivolumab

alone)

Phase 1

(NCT0300

5782)[7][8]

[9][10][11]

[12][13]

Fianlimab
Cemiplima

b

Advanced

melanoma

(PD-1/L1

inhibitor-

naïve)

15 months 61.2%
Not

reached

Phase 1

(NCT0300

5782)[8]

Fianlimab
Cemiplima

b

Advanced

melanoma

(prior

adjuvant

PD-1)

Not

available
61.5%

Not

available

Non-Small Cell Lung Cancer (NSCLC)
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Trial

Name

(NCT)

LAG-3

Inhibitor

Combinati

on

Agent(s)

Patient

Population

Median

Progressi

on-Free

Survival

(PFS)

Objective

Response

Rate

(ORR)

Median

Overall

Survival

(OS)

TACTI-002

(NCT0362

5323)[14]

[15][16][17]

[18]

Eftilagimod

Alpha

Pembrolizu

mab

1st line

metastatic

NSCLC

(PD-L1

unselected

)

6.9 months 37.3%
15.5

months

TACTI-002

(NCT0362

5323)[15]

[18]

Eftilagimod

Alpha

Pembrolizu

mab

2nd line

metastatic

NSCLC

(PD-1/L1

refractory)

2.1 months 8.3% 9.9 months

INSIGHT-

003

(NCT0325

2938)[19]

[20]

Eftilagimod

Alpha

Pembrolizu

mab +

Chemother

apy

1st line

advanced/

metastatic

non-

squamous

NSCLC

Not yet

reported
60.8%

32.9

months

Other Solid Tumors
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Trial

Name

(NCT)

LAG-3

Inhibitor

Combinati

on Agent

Cancer

Type

Median

Progressi

on-Free

Survival

(PFS)

Objective

Response

Rate

(ORR)

Median

Overall

Survival

(OS)

AIPAC

(NCT0261

4833)[21]

[22][23]

Eftilagimod

Alpha
Paclitaxel

Metastatic

Breast

Cancer

(HR+,

HER2-)

7.3 months

(vs. 7.2

months

with

placebo +

paclitaxel)

48.3% (vs.

38.5% with

placebo +

paclitaxel)

20.4

months

(vs. 17.5

months

with

placebo +

paclitaxel)

TACTI-002

(NCT0362

5323)[14]

[24]

Eftilagimod

Alpha

Pembrolizu

mab

2nd line

Head and

Neck

Squamous

Cell

Carcinoma

(HNSCC)

4.26

months
38.9%

Not

available

Comparative Safety of LAG-3 Inhibitors
This table provides a summary of treatment-related adverse events (TRAEs) observed in key

clinical trials.
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Trial Name
LAG-3 Inhibitor

Combination

Any Grade

TRAEs

Grade 3-4

TRAEs

Common

TRAEs (Any

Grade)

RELATIVITY-

047[5][25]

Relatlimab +

Nivolumab
83.7% 21.1%

Pruritus, fatigue,

rash, diarrhea,

hypothyroidism

Phase 1

(NCT03005782)

Fianlimab +

Cemiplimab
95%

Not specified, but

discontinuation

due to AEs was

16%

Rash, pruritus,

diarrhea,

arthralgia,

hypothyroidism,

adrenal

insufficiency,

myalgia

TACTI-002

(NSCLC)[16]

Eftilagimod Alpha

+

Pembrolizumab

Not specified

17% of patients

discontinued due

to AEs

Dyspnea,

asthenia,

decreased

appetite, cough,

anemia, fatigue,

pruritus,

constipation,

diarrhea

AIPAC
Eftilagimod Alpha

+ Paclitaxel
Not specified Not specified Not specified

General LAG-3

Inhibitor AEs[26]
Relatlimab Not applicable Not applicable

Pyrexia,

pneumonia. Rare

but notable:

myositis,

myasthenia

gravis, infection,

colitis,

pneumonitis,

myocarditis
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Experimental Protocols
RELATIVITY-047 (Relatlimab + Nivolumab)

Study Design: A global, randomized, double-blind, Phase 2/3 study.[2][3]

Patient Population: Patients aged 12 years or older with previously untreated, unresectable

or metastatic melanoma.[1]

Treatment Arms:

Arm 1: Fixed-dose combination of relatlimab (160 mg) and nivolumab (480 mg)

administered intravenously every 4 weeks.[1][2]

Arm 2: Nivolumab (480 mg) administered intravenously every 4 weeks.[1][2]

Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent

Central Review (BICR).[2]

Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).[2]

Stratification Factors: LAG-3 expression, PD-L1 expression, BRAF mutation status, and

disease stage.[3]
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RELATIVITY-047 Trial Workflow

Untreated, Unresectable or
Metastatic Melanoma Patients (N=714)

Randomization (1:1)

Relatlimab (160 mg) +
Nivolumab (480 mg) IV Q4W Nivolumab (480 mg) IV Q4W

Follow-up for PFS (Primary),
OS and ORR (Secondary)

Click to download full resolution via product page

Caption: Experimental workflow for the RELATIVITY-047 trial.

Phase 1 (NCT03005782) (Fianlimab + Cemiplimab)
Study Design: An open-label, non-randomized, multi-cohort, Phase 1 clinical trial.[11]

Patient Population: Patients with advanced melanoma, including cohorts for those with and

without prior anti-PD-1 therapy in the advanced setting.[11]

Treatment: Fianlimab (1600 mg) and cemiplimab (350 mg) administered intravenously every

3 weeks for up to 51 weeks, with an optional additional 51 weeks if clinically indicated.[11]

Primary Endpoint: Objective response rate (ORR) per RECIST 1.1 criteria.[11]
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Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), disease

control rate (DCR), safety, and pharmacokinetics.

Fianlimab + Cemiplimab Phase 1 Trial Workflow

Advanced Melanoma Patients
(Multiple Cohorts)

Fianlimab (1600 mg) +
Cemiplimab (350 mg) IV Q3W

Follow-up for ORR (Primary),
PFS, DOR, DCR, Safety (Secondary)

TACTI-002 Trial Workflow

Metastatic NSCLC or HNSCC Patients
(Multiple Cohorts)

Eftilagimod Alpha (30 mg) SC Q2W/Q3W +
Pembrolizumab (200 mg) IV Q3W

Follow-up for ORR (Primary),
PFS and OS (Secondary)
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AIPAC Trial Workflow

HR+, HER2- Metastatic
Breast Cancer Patients

Randomization

Eftilagimod Alpha + Paclitaxel Placebo + Paclitaxel

Follow-up for PFS (Primary),
OS, Safety, QoL, ORR (Secondary)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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